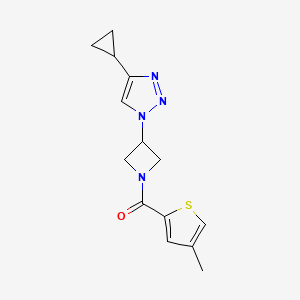

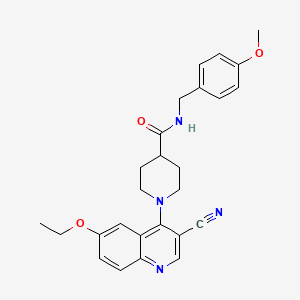

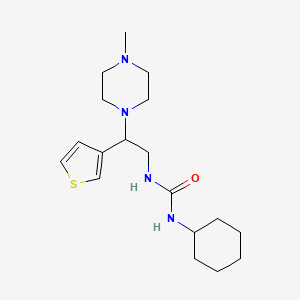

![molecular formula C10H10ClN3OS B2412166 5-[1-(2-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺 CAS No. 78385-17-8](/img/structure/B2412166.png)

5-[1-(2-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺

描述

“5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Molecular Structure Analysis

The molecular formula of “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” is C10H10ClN3OS, and its molecular weight is 255.72 .Chemical Reactions Analysis

While specific chemical reactions involving “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” are not detailed in the available literature, 1,3,4-thiadiazole derivatives are known to have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .科学研究应用

1. 生物和药理特性

杂环化合物,特别是那些带有噻二唑核心的化合物,由于其广泛的药理活性而引起了极大的兴趣。这些活性被认为源于 1,3,4-噻二唑衍生物中存在的毒基团 N2C2S 部分。这些化合物显示出一系列生物学特性,包括抗炎、镇痛、抗菌、抗惊厥、抗糖尿病、抗肿瘤、抗病毒活性。这种广泛的活性使它们成为潜在治疗剂的丰富来源 (Mishra 等,2015)。

2. 在药物化学中的重要性

噻二唑骨架及其衍生物被认为在药物化学中至关重要,因为它具有多功能的药理潜力。1,3,4-噻二唑核心与各种杂环相结合通常会导致协同效应,增强其生物活性。这使得这些化合物成为开发新型类药分子的有希望的候选者 (Lelyukh,2019)。

3. 抗菌活性

噻二唑衍生物已被确定为有效的抗菌剂。它们的构效关系 (SAR) 表明具有广泛的生物活性,包括抗炎、抗结核、抗糖尿病和抗抑郁特性。这突显了噻二唑部分在开发具有更好疗效和安全性的更新型化合物中的潜力 (Alam,2018)。

作用机制

The mechanism of action of 1,3,4-thiadiazole derivatives, including “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine”, is generally connected with their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

未来方向

Given the potential of 1,3,4-thiadiazole derivatives as antitumor agents , future research could focus on further exploring the therapeutic potential of “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” and similar compounds. This could include more detailed studies on their synthesis, mechanisms of action, and safety profiles.

属性

IUPAC Name |

5-[1-(2-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c1-6(9-13-14-10(12)16-9)15-8-5-3-2-4-7(8)11/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBIODILCOLBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)N)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

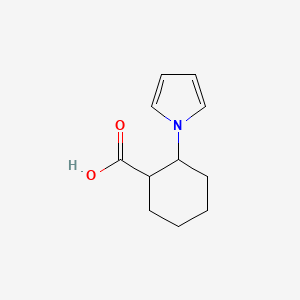

![3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2412085.png)

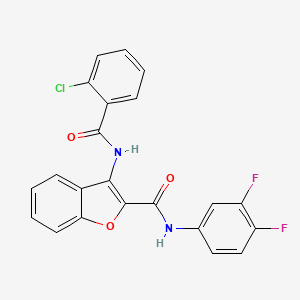

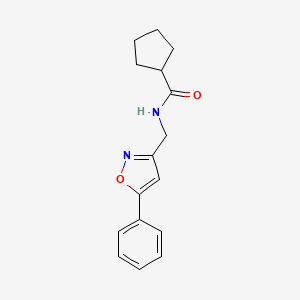

![N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2412090.png)

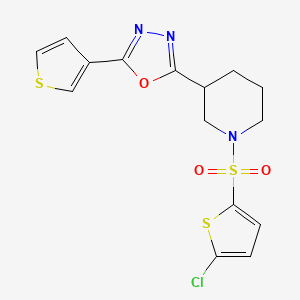

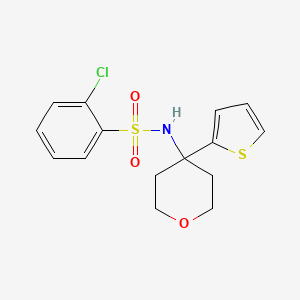

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)

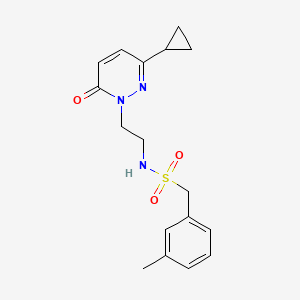

![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)

![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)